

In-Depth Technical Guide: BMS-986115 Inhibition of Notch1 and Notch3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of **BMS-986115** against Notch1 and Notch3 receptors. It includes quantitative data on its potency, detailed representative experimental protocols for assessing Notch inhibition, and visualizations of the core signaling pathway and experimental workflows.

Core Topic: BMS-986115 and Notch Inhibition

BMS-986115 is identified as a potent, orally bioavailable, pan-Notch inhibitor.[1][2] Its mechanism of action involves the inhibition of the γ -secretase (gamma-secretase) enzyme complex.[2][3] This enzyme is crucial for the final proteolytic cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD).[3] The NICD then translocates to the nucleus to activate the transcription of downstream target genes.[3] By blocking γ -secretase, **BMS-986115** prevents the release of NICD for all four Notch receptors, thereby inhibiting the signaling pathway.[4] This inhibition of Notch signaling is a promising strategy in cancer therapy due to the pathway's role in cell proliferation, differentiation, and survival.[4]

Data Presentation: Potency of BMS-986115

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%. The IC₅₀ values for **BMS-986115** against Notch1 and Notch3 are summarized below.

| Compound | Target | IC50 Value (nM) |
|------------|--------|-----------------|
| BMS-986115 | Notch1 | 7.8[5] |
| BMS-986115 | Notch3 | 8.5[5] |

Experimental Protocols

While the precise, proprietary protocols used for the initial characterization of **BMS-986115** are not publicly available, this section details representative methodologies for key experiments used to determine the IC50 values of γ -secretase inhibitors. These protocols are based on established and widely used assays in the field.

Representative Protocol: In Vitro Biochemical γ -Secretase Activity Assay

This type of assay directly measures the enzymatic activity of isolated γ -secretase on a specific substrate in a cell-free system.

Objective: To determine the concentration of **BMS-986115** required to inhibit 50% of γ -secretase enzymatic activity.

Materials:

- Cell membranes prepared from a cell line overexpressing a Notch receptor fragment (e.g., HEK293 cells).
- A fluorogenic γ -secretase substrate peptide conjugated to a reporter system (e.g., EDANS/DABCYL).
- **BMS-986115** stock solution (in DMSO).
- Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with protease inhibitors).
- 96-well black microplates.
- Fluorescence microplate reader.

Methodology:

- **Enzyme Preparation:** Isolate cell membrane fractions containing the γ -secretase complex from cultured cells. The total protein concentration of the membrane preparation should be determined.
- **Compound Dilution:** Prepare a serial dilution of **BMS-986115** in assay buffer. A typical concentration range might be from 0.1 nM to 10 μ M. Include a DMSO-only control (vehicle control).
- **Assay Reaction:**
 - To each well of a 96-well plate, add the cell membrane preparation (enzyme source).
 - Add the diluted **BMS-986115** or vehicle control to the respective wells.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
 - Initiate the reaction by adding the fluorogenic substrate to each well.
- **Signal Detection:** Incubate the reaction plate at 37°C for 1-2 hours. Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS).
- **Data Analysis:**
 - Subtract the background fluorescence (wells with no enzyme or no substrate).
 - Normalize the data by setting the fluorescence of the vehicle control as 100% activity and the fluorescence of a high concentration of inhibitor as 0% activity.
 - Plot the percent inhibition against the logarithm of the **BMS-986115** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Protocol: Cell-Based Notch Reporter Assay

This assay measures the downstream consequences of Notch signaling within a cellular context, providing a functional readout of inhibition.

Objective: To determine the concentration of **BMS-986115** required to inhibit 50% of Notch-dependent reporter gene expression.

Materials:

- HEK293 cell line stably transfected with a Notch receptor (e.g., Notch1) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL-response elements).[6]
- Cell culture medium and reagents.
- **BMS-986115** stock solution (in DMSO).
- 96-well white, clear-bottom tissue culture plates.
- Luciferase assay reagent system (e.g., ONE-Step™ Luciferase Assay System).[6]
- Luminometer.

Methodology:

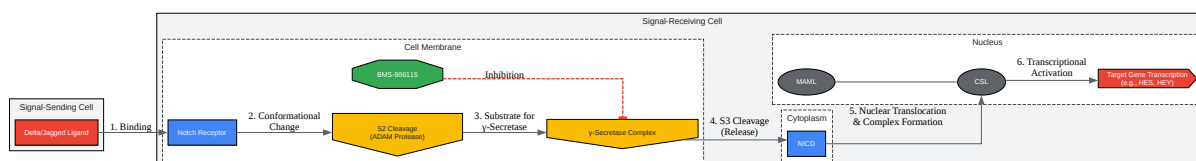
- Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density (e.g., 35,000 cells/well) and allow them to attach overnight.[6]
- Compound Treatment: Prepare a serial dilution of **BMS-986115** in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
- Incubation: Incubate the cells with the compound for a sufficient duration to allow for changes in gene expression (e.g., 24-48 hours) at 37°C in a CO2 incubator.[6]
- Lysis and Signal Detection:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.

- Add the luciferase assay reagent to each well. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.
- Incubate for approximately 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.^[6]
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (from wells with no cells).
 - Normalize the data, setting the luminescence of the vehicle-treated cells as 100% pathway activity.
 - Plot the percentage of luminescence signal against the logarithm of the **BMS-986115** concentration.
 - Calculate the IC₅₀ value by fitting the dose-response curve with a suitable nonlinear regression model.

Visualizations: Signaling Pathways and Workflows

Canonical Notch Signaling Pathway

The following diagram illustrates the key events in the canonical Notch signaling pathway, which is inhibited by **BMS-986115** at the γ -secretase cleavage step.

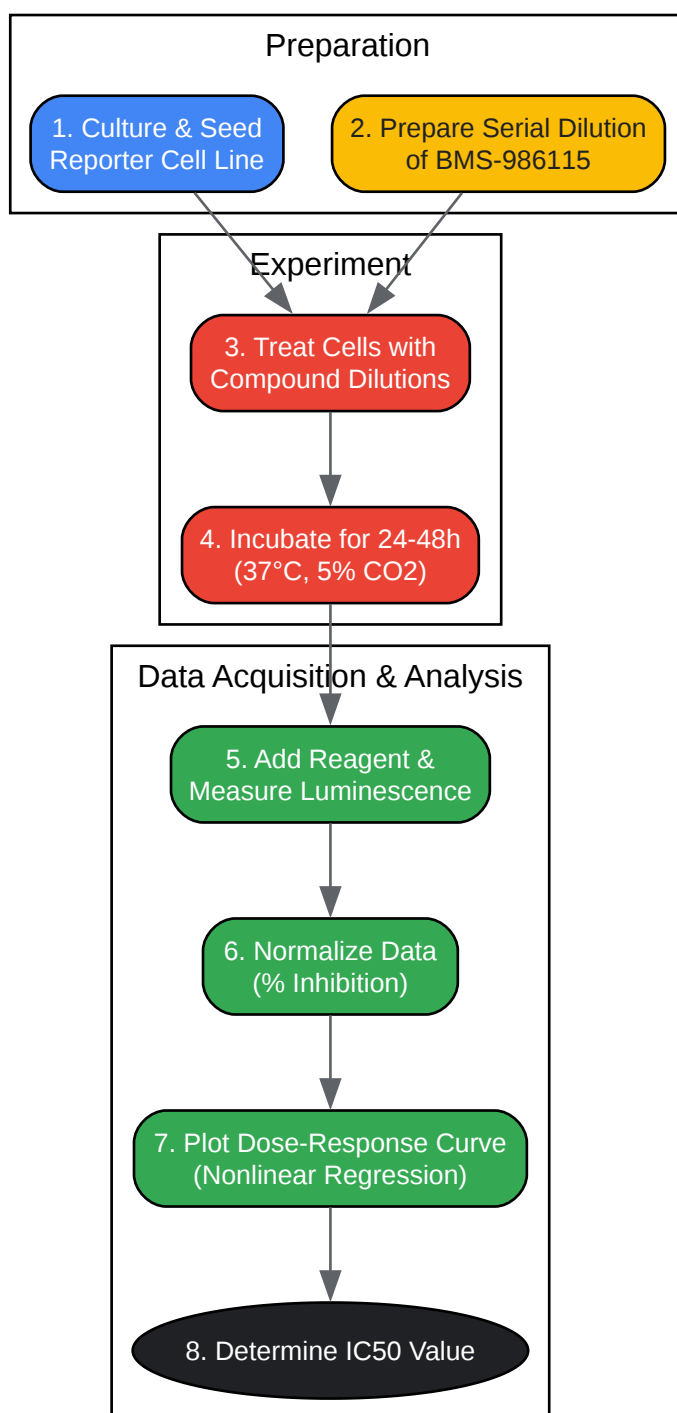


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Canonical Notch signaling pathway and the point of inhibition by **BMS-986115**.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the typical workflow for determining the IC₅₀ value of a Notch inhibitor like **BMS-986115** using a cell-based assay.



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- To cite this document: BenchChem. [In-Depth Technical Guide: BMS-986115 Inhibition of Notch1 and Notch3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#bms-986115-ic50-value-for-notch1-and-notch3]

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